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Compound of Interest

Compound Name: ACP-319

Cat. No.: B1574553

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety of ACP-319, a
second-generation phosphoinositide 3-kinase delta (PI3Kd) inhibitor, when used in combination
with the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib versus its use as a monotherapy
in the treatment of relapsed/refractory B-cell malignancies. This analysis is based on preclinical
and clinical trial data to inform ongoing research and drug development efforts in this
therapeutic area.

Executive Summary

The combination of ACP-319 with acalabrutinib has demonstrated promising clinical activity,
particularly in patients with non-germinal center B-cell (hon-GCB) diffuse large B-cell ymphoma
(DLBCL), a patient population with historically poorer prognoses.[1][2] Preclinical models
suggested a synergistic effect when combining BTK and PI3Kd inhibitors.[3] Clinical data from
a Phase 1/2 study indicates that the combination therapy leads to a higher overall response
rate compared to what has been observed with acalabrutinib monotherapy in a similar patient
population. However, the combination is also associated with increased toxicity, most notably
hepatotoxicity.[2] Data on ACP-319 as a monotherapy is more limited but suggests dose-
dependent antitumor activity and a manageable safety profile in patients with various relapsed
or refractory lymphoid malignancies.[4] Further development of ACP-319 has been
discontinued, but the findings from these studies provide valuable insights for the development
of future combination therapies targeting the B-cell receptor (BCR) signaling pathway.[1]
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Data Presentation

Table 1: Efficacy of ACP-319 Combination Therapy vs.
Acalabrutinib Monotherapy in Relapsed/Refractory non-

GCB DLBCL

ACP-319 + Acalabrutinib Acalabrutinib

Efficacy Endpoint Combination Therapy Monotherapy (non-GCB
(non-GCB DLBCL)[2] DLBCL)[5][6]

Overall Response Rate (ORR)  63% (10/16 patients) 24% (5/21 patients)

Complete Response (CR) Rate  25% (4/16 patients) 19% (4/21 patients)

Median Progression-Free

) 5.5 months 1.9 months

Survival (PFS)

Median Duration of Response
8.2 months Not Reported

(DOR)

Table 2: Safety Profile of ACP-319 Combination Therapy
vs. Monotherapy
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Adverse Events

ACP-319 +
Acalabrutinib
Combination

ACP-319
Monotherapy Acalabrutinib

(Relapsed/Refracto = Monotherapy (non-

(Grade =3) Therapy (All .
. . ry Lymphoid GCB DLBCL)[6]
Patients in Phase ) ]
Malignancies)[4]

1/2 Study)[7]
Increased AST/ALT 28%/20% Not Reported Not Reported
Diarrhea 12% Not Reported 0%
Fatigue 0% Not Reported 10%
Rash 12% Not Reported 0%

) Hemolytic Anemia (1

Anemia Not Reported 24%

patient, dose-limiting)

Febrile Neutropenia

Reported in 1 patient
(DLT)

Not Reported Not Reported

Pneumonitis

Reported in 1 patient
(DLT)

Not Reported Not Reported

Note: Direct comparison of safety profiles is challenging due to different patient populations and

reporting standards across studies. Data for ACP-319 monotherapy is limited.

Experimental Protocols

ACP-319 and Acalabrutinib Combination Therapy
(NCT02328014)

This was a Phase 1/2, open-label, multicenter study in adult patients with relapsed/refractory B-
cell malignancies.[1]

o Part 1 (Dose Escalation): Patients received a fixed dose of acalabrutinib (100 mg twice daily)
with escalating doses of ACP-319 (25 mg, 50 mg, and 100 mg twice daily) to determine the
maximum tolerated dose (MTD). A standard 3+3 dose-escalation design was used.[1][7]
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Part 2 (Dose Expansion): Patients with non-GCB and GCB DLBCL received acalabrutinib at
100 mg twice daily and ACP-319 at the MTD (50 mg twice daily).[2]

Primary Objective: To assess the safety and tolerability of the combination therapy and to
determine the MTD of ACP-319 in combination with acalabrutinib.

Secondary Objectives: To evaluate the overall response rate (ORR), duration of response
(DOR), and progression-free survival (PFS).

ACP-319 Monotherapy (First-in-Human Study -
NCT01300026)

This was a Phase 1, open-label, multicenter, first-in-human study of AMG 319 (ACP-319) in
adult patients with relapsed or refractory lymphoid malignancies.[8]

Part 1 (Dose Exploration): Cohorts of patients received escalating doses of ACP-319 (25,
50, 100, 200, 300, and 400 mg) administered orally once daily to determine the MTD.[8]

Part 2 (Dose Expansion): Patients with Chronic Lymphocytic Leukemia (CLL) were enrolled
at a dose no higher than the MTD to further evaluate safety, pharmacokinetics, and clinical
activity.[8]

Primary Objective: To evaluate the safety and tolerability of ACP-319 and to determine the
MTD.

Secondary Objectives: To characterize the pharmacokinetic and pharmacodynamic profiles
and to assess the preliminary anti-tumor activity.

Mandatory Visualization
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Caption: B-Cell Receptor Signaling Pathway and Inhibition by Acalabrutinib and ACP-319.
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Caption: Clinical Trial Workflow for Combination and Monotherapy Studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide: ACP-319 Combination Therapy
vs. Monotherapy in B-Cell Malignancies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574553#acp-319-combination-therapy-vs-
monotherapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8485664/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8485664/
https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.7547
https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.7518
https://www.clinicaltrials.gov/study/NCT01300026
https://www.benchchem.com/product/b1574553#acp-319-combination-therapy-vs-monotherapy
https://www.benchchem.com/product/b1574553#acp-319-combination-therapy-vs-monotherapy
https://www.benchchem.com/product/b1574553#acp-319-combination-therapy-vs-monotherapy
https://www.benchchem.com/product/b1574553#acp-319-combination-therapy-vs-monotherapy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1574553?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

